molecular formula C21H19Br2N3OS B3299798 N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide CAS No. 899931-91-0

N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide

Katalognummer: B3299798
CAS-Nummer: 899931-91-0
Molekulargewicht: 521.3 g/mol
InChI-Schlüssel: VHSFBZXJTJEHOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a brominated acetamide derivative featuring a unique 1,4-diazaspiro[4.4]nona-1,3-diene scaffold. This compound is characterized by two 4-bromophenyl groups: one attached to the spiro-diene system and the other to the acetamide nitrogen.

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Br2N3OS/c22-15-5-3-14(4-6-15)19-20(26-21(25-19)11-1-2-12-21)28-13-18(27)24-17-9-7-16(23)8-10-17/h3-10H,1-2,11-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSFBZXJTJEHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Br2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique spirocyclic structure, which is known for its stability and diverse reactivity, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C21H18Br2N3OS\text{C}_{21}\text{H}_{18}\text{Br}_2\text{N}_3\text{OS}

Key Features:

  • Bromophenyl Groups : The presence of bromine enhances the compound's reactivity and potential interactions with biological targets.
  • Spirocyclic Structure : This contributes to the compound's unique binding properties and stability.

The biological activity of N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may facilitate binding to these targets, while the bromophenyl groups could enhance affinity and selectivity.

Research Findings

Recent studies have explored the compound's potential as a therapeutic agent in various contexts:

  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies suggest that it may affect signaling pathways involved in tumor growth.
  • Enzyme Inhibition : Preliminary data indicate that N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide can act as an inhibitor for certain enzymes involved in metabolic pathways.

Data Table of Biological Activities

Activity Type Description Reference
AnticancerInhibits proliferation of cancer cells
Enzyme InhibitionPotential inhibitor of metabolic enzymes
Binding AffinityHigh affinity for specific receptors

Case Study 1: Anticancer Efficacy

A study published in PubMed evaluated the anticancer properties of related diazaspiro compounds. It was found that these compounds exhibited significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research into N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide's efficacy in oncology .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between diazaspiro compounds and specific metabolic enzymes. The study highlighted the potential of these compounds to modulate enzyme activity, which could be beneficial in treating metabolic disorders .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally and functionally analogous molecules, focusing on substituent effects, scaffold variations, and biological activities.

Structural Analogues with Modified Aromatic Substituents
Compound Name Substituent on Acetamide N-Atom Key Structural Features Biological Activity/Notes Reference
Target Compound 4-Bromophenyl 1,4-Diazaspiro[4.4]nona-1,3-diene, sulfur bridge Undisclosed (structural similarity to FPR2 agonists)
2-{[3-(4-Bromophenyl)-1,4-Diazaspiro[4.4]Nona-1,3-Dien-2-YL]Sulfanyl}-N-(4-Methylphenyl)Acetamide 4-Methylphenyl Same scaffold as target compound Likely reduced polarity vs. bromophenyl analogue
N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-YL]Acetamide 4-Bromophenyl Pyridazin-3(2H)-one core Potent FPR2 agonist; activates calcium mobilization
2-{[3-(4-Bromophenyl)-1,4-Diazaspiro[4.4]Nona-1,3-Dien-2-YL]Sulfanyl}-N-(3,4-Dichlorophenyl)Acetamide 3,4-Dichlorophenyl Chlorinated aromatic group Screening compound; potential SAR insights

Key Observations :

  • Substituent Effects : Replacement of the 4-bromophenyl group with electron-donating (e.g., 4-methylphenyl) or electron-withdrawing (e.g., 3,4-dichlorophenyl) substituents alters electronic properties and binding interactions. The bromine atom’s bulk and hydrophobicity may enhance membrane permeability compared to smaller groups .
  • Scaffold Variations: The diazaspiro system in the target compound contrasts with pyridazinone cores in FPR2 agonists (). The spiro architecture may confer conformational stability, whereas pyridazinones offer planar rigidity, influencing receptor binding .
Functional Analogues with Heterocyclic Modifications
Compound Name Core Structure Functional Groups Biological Activity Reference
N-(4-Bromophenyl)-2-[(1-Cyclohexyl-Methyl-1H-1,2,4-Triazol-3-YL)Sulfanyl]Acetamide 1,2,4-Triazole Cyclohexyl-methyl group HIV-1 RT inhibitor; N–H⋯S hydrogen bonding
2-(4-Bromophenyl)-N-(3,4-Difluorophenyl)Acetamide Simple acetamide Difluorophenyl Structural similarity to penicillin lateral chain
N-(4-Bromophenyl)-2-[5-(3-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-YL]Acetamide Pyridazinone Methoxybenzyl Mixed FPR1/FPR2 ligand

Key Observations :

  • Heterocyclic Influence : The 1,2,4-triazole derivative () exhibits antiviral activity, suggesting that heterocycle choice directly impacts target specificity. The diazaspiro system’s nitrogen-rich environment may favor interactions with metal ions or polar receptor pockets .
  • Hydrogen Bonding: Crystallographic data () reveal that acetamide derivatives form N–H⋯O/S hydrogen bonds, critical for stabilizing ligand-receptor complexes. The target compound’s sulfur bridge may participate in unique non-covalent interactions .
Physicochemical and Crystallographic Comparisons
  • Bond Lengths and Dihedral Angles :
    • The target compound’s acetamide C–N bond (≈1.347 Å) aligns with reported values for similar derivatives (e.g., 1.30–1.44 Å in ).
    • Dihedral angles between aromatic rings in analogues (e.g., 66.4° in ) suggest that steric effects from bromine vs. chlorine/fluorine substituents modulate molecular planarity and packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.